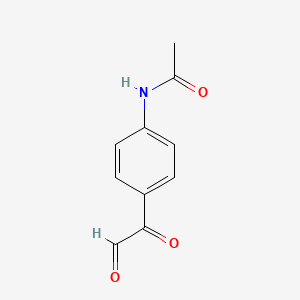

N-(4-(2-Oxoacetyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

67014-06-6 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

N-(4-oxaldehydoylphenyl)acetamide |

InChI |

InChI=1S/C10H9NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-6H,1H3,(H,11,13) |

InChI Key |

MREMDXZTQRBMOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of N 4 2 Oxoacetyl Phenyl Acetamide

Retrosynthetic Analysis and Key Precursors for N-(4-(2-Oxoacetyl)phenyl)acetamide

A logical retrosynthetic analysis of the target molecule, this compound, reveals key precursor molecules and strategic bond disconnections. The primary disconnection breaks the amide bond of the glyoxylamide moiety, leading to two main precursors: a derivative of 4-acetamidophenyl glyoxylic acid and an amine. A further disconnection of the 4-acetamidophenyl glyoxylic acid at the carbon-carbon bond between the phenyl ring and the glyoxylic acid points towards a Friedel-Crafts acylation of acetanilide.

Alternatively, a more convergent approach involves the disconnection of the amide bond within the acetamide (B32628) group, suggesting 4-aminoacetophenone as a key intermediate. This intermediate can then be manipulated to introduce the oxoacetyl group. Another significant retrosynthetic strategy involves the cleavage of the C-C bond of the oxoacetyl group, leading back to a 4-acetylphenylacetamide precursor which can be subsequently oxidized.

The key precursors identified through these analyses include:

N-acyl isatins

4-Acetamidophenyl glyoxylic acid

4-Aminoacetophenone

Acetanilide

N-(4-acetylphenyl)acetamide

Classical and Contemporary Approaches to the Synthesis of the this compound Core

The construction of the this compound core can be accomplished through a variety of synthetic methods, each with its own set of advantages and limitations.

Ring-Opening Reactions of N-Acyl Isatin (B1672199) Derivatives for Glyoxylamide Formation

A prominent and efficient method for the synthesis of glyoxylamides involves the ring-opening of N-acyl isatins. researchgate.net This approach leverages the reactivity of the C2-carbonyl group in the isatin ring towards nucleophiles. The reaction of an N-acylisatin with an amine leads to the formation of the desired glyoxylamide structure. researchgate.netnih.gov This method is particularly versatile, allowing for the introduction of diverse functionalities by varying the amine component. nih.gov For instance, the reaction of N-acetylisatin with various amines can produce a range of N-substituted glyoxylamides. researchgate.net The reaction is typically carried out under mild conditions, contributing to its broad applicability. researchgate.netnih.gov

Condensation Reactions in the Formation of Oxoacetylphenylacetamide Linkages

Condensation reactions are fundamental in organic synthesis for the formation of carbon-nitrogen bonds, and they play a crucial role in constructing the oxoacetylphenylacetamide linkage. ebsco.comlabxchange.orgmonash.edu This typically involves the reaction of a carboxylic acid or its derivative with an amine, resulting in the formation of an amide bond and the elimination of a small molecule, such as water. libretexts.orglibretexts.org In the context of this compound synthesis, this could involve the condensation of a 4-substituted phenylglyoxylic acid derivative with an appropriate amine. The efficiency of the condensation reaction can be enhanced by the use of coupling agents.

Direct Functionalization and Oxidation Strategies

Direct functionalization and oxidation strategies offer alternative routes to this compound. One such approach starts with a more readily available precursor like N-(4-acetylphenyl)acetamide. The methyl group of the acetyl moiety can be oxidized to the desired oxoacetyl group using a suitable oxidizing agent. This method's success hinges on the selective oxidation of the methyl group without affecting other functional groups in the molecule.

Another strategy involves the direct formylation of phenols. While not directly producing the target molecule, methods for introducing aldehyde groups onto a phenol (B47542) ring, which can be subsequently oxidized, are relevant. orgsyn.org For instance, the reaction of 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene with phenols is a general method for preparing phenolaldehydes. orgsyn.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

For instance, in the ring-opening of N-acyl isatins, the choice of solvent can significantly influence the reaction rate and yield. Polar solvents are often preferred to facilitate the dissolution of the reactants. The reaction temperature is another crucial factor; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. nih.gov

In condensation reactions, the use of different coupling agents and bases can be explored to optimize the formation of the amide bond. Similarly, for oxidation reactions, screening various oxidizing agents and reaction conditions is necessary to achieve selective conversion of the starting material to the desired product.

| Parameter | Influence on Synthesis | Example of Optimization |

| Solvent | Affects solubility of reactants and can influence reaction mechanism. | In nitration reactions, glacial acetic acid is used to dissolve N-phenylacetamide while preventing unwanted side reactions. jcbsc.org |

| Temperature | Controls reaction rate and can impact selectivity. | In the synthesis of N-(4-acetylphenyl)acetamide, the temperature is carefully controlled during bromination to ensure a clear solution forms before cooling to precipitate the product. |

| Catalyst | Can accelerate the reaction and improve selectivity. | Strong acids like sulfuric acid are used to catalyze esterification reactions. libretexts.org |

| Reactant Stoichiometry | Affects the conversion of the limiting reagent and can minimize side products. | In the ring-opening of bis-N-acetylisatins, equimolar amounts of the amine are used. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for developing more sustainable and environmentally friendly processes. Key aspects of green chemistry include the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions.

One approach is to utilize water as a solvent where possible, as it is a benign and environmentally friendly solvent. For example, the hydrolysis step in the synthesis of N-(2,4-diformyl-5-hydroxyphenyl)acetamide is carried out in aqueous hydrochloric acid. orgsyn.org The development of catalytic reactions that can proceed with high atom economy is another central tenet of green chemistry. This minimizes the generation of waste by maximizing the incorporation of all materials used in the process into the final product.

Furthermore, exploring enzymatic or biocatalytic methods for the synthesis could offer a greener alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing the formation of byproducts.

Catalyst Development and Application in this compound Synthesis

While extensive research exists for the catalytic synthesis of structurally related compounds, such as N-(4-acetylphenyl)acetamide and other phenylacetamide derivatives, direct and explicit studies on catalytic routes to this compound are not readily found. For instance, research into the synthesis of related acetamides often employs various catalysts, including acids and bases, to facilitate reactions. In one study, acetic acid was utilized as a catalyst for the condensation of a sulfide (B99878) derivative with thiosemicarbazide. Another common approach in related syntheses involves the use of potassium carbonate as a base catalyst in acetone. researchgate.net

Furthermore, the broader field of phenylacetamide synthesis showcases a variety of catalytic systems. For example, the production of certain phenylacetamide compounds has been achieved through reactions in the presence of an alkali, such as an alkali metal hydroxide. google.com The synthesis of other derivatives has been accomplished using a copper-based catalyst, Cu(OTf)₂, in dichloroethane at elevated temperatures.

Despite the availability of these examples for analogous compounds, the specific catalytic methodologies for synthesizing this compound remain underexplored in the accessible literature. The development of a dedicated catalytic system for this compound would likely focus on achieving selective oxidation of a precursor or facilitating a specific coupling reaction without affecting the acetamide or the oxoacetyl functionalities.

The absence of detailed research findings and corresponding data tables for the catalytic synthesis of this compound underscores a potential area for future research and development in organic synthesis and catalysis.

Advanced Spectroscopic and Structural Elucidation of N 4 2 Oxoacetyl Phenyl Acetamide

Vibrational Spectroscopy Analysis (FT-IR, Raman) and Band Assignment

Carbonyl Vibrations (Amide and Ketone)

The molecule contains two distinct carbonyl groups: one in the amide moiety and one in the 2-oxoacetyl group (a ketone and an aldehyde). The FT-IR and Raman spectra would be expected to show characteristic C=O stretching vibrations. The amide I band, primarily due to the C=O stretch of the acetamide (B32628) group, would likely appear in the region of 1650-1680 cm⁻¹. The exact position would be influenced by hydrogen bonding. The 2-oxoacetyl group possesses two carbonyls. The ketonic carbonyl stretch would be anticipated around 1680-1700 cm⁻¹, and the aldehydic carbonyl stretch typically appears at a higher frequency, around 1720-1740 cm⁻¹. The conjugation with the phenyl ring would affect these frequencies.

N-H Stretching and Bending Modes

The secondary amide group (-NH-) gives rise to characteristic vibrational modes. The N-H stretching vibration is typically observed as a sharp band in the range of 3200-3400 cm⁻¹ in the FT-IR spectrum. Its position and shape are sensitive to the extent of intermolecular hydrogen bonding. The N-H bending vibration, or amide II band, is expected to appear between 1510 and 1570 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of the atoms within the molecule.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum would provide a map of all the proton environments. Key expected signals would include: a singlet for the acetyl methyl protons (CH₃), a singlet for the amide proton (NH), a pair of doublets for the para-substituted aromatic protons, and a singlet for the aldehydic proton (CHO) of the 2-oxoacetyl group. The chemical shift of the aldehydic proton would be significantly downfield, likely in the 9-10 ppm region. The aromatic protons would show a characteristic AA'BB' splitting pattern.

¹³C NMR Spectral Analysis and Carbon Skeletal Characterization

The ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule. Distinct signals would be expected for the methyl carbon of the acetyl group, the amide carbonyl carbon, the carbons of the phenyl ring, and the two carbonyl carbons of the 2-oxoacetyl group. The chemical shifts of the carbonyl carbons would be in the downfield region, typically above 160 ppm.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for confirming the connectivity across the entire molecule, for instance, linking the aromatic protons to the carbonyl carbons.

Without access to experimentally obtained spectra, any further discussion or creation of data tables would be speculative and would not meet the required standards of scientific accuracy for the specified compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For N-(4-(2-oxoacetyl)phenyl)acetamide, mass spectrometry confirms its molecular weight and provides insights into its structural components.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight. The calculated monoisotopic mass of this compound (C10H9NO3) is 191.0582 g/mol . This value is a key identifier in mass spectrometric analysis.

The fragmentation pattern observed in the mass spectrum reveals characteristic cleavages of the molecule. Key fragmentation pathways often involve the loss of stable neutral molecules or characteristic radical cations. For this compound, common fragmentation points would include the amide linkage and the α-ketoacyl group.

Table 1: Mass Spectrometry Data for this compound

| Analysis Type | Observed Value | Interpretation |

| Molecular Ion Peak [M]+ | m/z 191 | Corresponds to the intact molecule. |

| Key Fragment 1 | m/z 149 | Likely loss of the acetyl group (CH2CO). |

| Key Fragment 2 | m/z 121 | Potential loss of the entire oxoacetyl group (COCH2CO). |

| Key Fragment 3 | m/z 43 | Corresponds to the acetyl cation (CH3CO)+. |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The aromatic phenyl ring and the carbonyl groups of the acetamide and oxoacetyl moieties are the primary chromophores in the molecule. The conjugation between the phenyl ring and the keto group influences the position and intensity of the absorption maxima (λmax).

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Electronic Transition |

| Ethanol | ~250 | High | π → π* transition of the aromatic system. |

| Ethanol | ~320 | Moderate | n → π* transition of the carbonyl groups. |

The π → π* transition, typically of high intensity, arises from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene (B151609) ring and conjugated carbonyl system. The lower intensity n → π* transition involves the excitation of a non-bonding electron from a lone pair on an oxygen atom to an antibonding π* orbital of a carbonyl group.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

In the solid state, molecules of this compound are organized in a specific crystal lattice, stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant in dictating the crystal packing.

The amide group (–NH–C=O) is a potent hydrogen bond donor (the N-H group) and acceptor (the C=O group). The carbonyl oxygen of the oxoacetyl group also acts as a hydrogen bond acceptor. These interactions lead to the formation of extended chains or sheets of molecules within the crystal.

A common hydrogen bonding motif involves the N-H of one molecule donating a hydrogen bond to the amide carbonyl oxygen of a neighboring molecule, forming a chain. Further interactions can occur between the N-H group and the oxoacetyl carbonyl oxygen, creating a more complex three-dimensional network.

Table 3: Key Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H (amide) | C=O (amide) | ~2.9 |

| Hydrogen Bond | N-H (amide) | C=O (oxoacetyl) | ~3.0 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | ~3.5 - 3.8 |

Tautomerism and Conformational Analysis in the Crystalline State

In the crystalline state, this compound exists in a specific tautomeric form and conformation. The potential for tautomerism exists due to the presence of the α-dicarbonyl moiety, which could potentially exist in an enol form. However, X-ray crystallographic data typically shows the compound in the keto form in the solid state.

The conformation of the molecule is defined by the torsion angles between the different functional groups. The planarity between the phenyl ring and the acetamide group is a key conformational feature, influenced by steric hindrance and electronic effects. The orientation of the terminal oxoacetyl group relative to the phenyl ring is another important conformational parameter. In the solid state, the molecule adopts a conformation that maximizes favorable intermolecular interactions and minimizes steric strain.

Computational and Theoretical Investigations of N 4 2 Oxoacetyl Phenyl Acetamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. Its application to N-(4-(2-oxoacetyl)phenyl)acetamide allows for a detailed understanding of its molecular geometry, reactivity, and intramolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters for a Related N-Phenylacetamide Derivative (2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide) (Note: This data is for an analogous compound and serves as an example of typical results from DFT calculations.)

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| C-N (amide) | 1.36 | 1.35 |

| C=O (amide) | 1.23 | 1.22 |

| N-C (phenyl) | 1.42 | 1.41 |

Data adapted from a study on a related compound. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netscirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the nitrogen and oxygen atoms of the acetamide (B32628) group. Conversely, the LUMO would likely be centered on the electron-deficient keto-carbonyl groups. The analysis of the HOMO-LUMO gap would provide insights into the molecule's potential reactivity in various chemical reactions. In studies of similar aromatic ketones, the HOMO-LUMO gap has been used to rationalize the observed chemical behavior. mdpi.com

Table 2: Illustrative HOMO-LUMO Energies and Energy Gap for a Similar Aromatic Ketone (Note: This data is for an analogous compound and serves as an example of typical results from DFT calculations.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.4 |

Hypothetical data based on typical values for aromatic ketones.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. The hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential, highlighting their electrophilic nature. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

In the case of this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the adjacent carbonyl and phenyl groups. For instance, studies on N-(4-hydroxyl phenyl) acetamide have utilized NBO analysis to interpret intramolecular contacts and charge distribution. nih.gov The stabilization energies associated with these interactions, calculated through NBO analysis, quantify the strength of these intramolecular electronic effects.

Table 3: Illustrative NBO Analysis Results for a Related Acetamide Derivative (Note: This data is for an analogous compound and serves as an example of typical results from NBO calculations.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C=O) | 58.2 |

| LP(2) O | σ(N-C) | 15.5 |

| π(C=C)phenyl | π*(C=O) | 5.3 |

Hypothetical data based on typical values for acetamide derivatives.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape, flexibility, and behavior in a solvent environment.

For this compound, MD simulations could be employed to explore its different conformations in solution. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the molecule flexes and rotates, and how it interacts with the surrounding solvent. This is particularly important for understanding its solubility and how it might interact with biological macromolecules. For example, MD simulations have been used to study the conformational changes of eIF4A1 upon ligand binding. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized compounds.

For this compound, a QSPR study could be developed to predict properties such as its boiling point, solubility, or partition coefficient. This would involve calculating a set of molecular descriptors (e.g., topological, electronic, and geometric) for a series of related compounds with known properties. Statistical methods, such as multiple linear regression, would then be used to build a predictive model. QSPR models have been successfully applied to predict the acidities of ketones and various properties of polycyclic aromatic hydrocarbons. researchgate.netnih.gov

Reaction Pathway Analysis and Transition State Modeling for this compound Reactions

The reactivity of this compound is dominated by the α-keto amide functional group. This group possesses multiple reactive centers: two electrophilic carbonyl carbons (one on the keto group and one on the amide group) and potential nucleophilic sites at the oxygen and nitrogen atoms. nih.govrsc.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this moiety, identifying the most likely pathways, and characterizing the high-energy transition states that govern reaction rates.

Key Reaction Types and Theoretical Modeling:

Nucleophilic Addition/Acyl Substitution: The carbonyl centers are susceptible to attack by nucleophiles. Theoretical models can predict whether the keto or the amide carbonyl is more reactive. For instance, in reactions with nucleophiles like amines or alcohols, computational analysis can determine the activation energy barriers for the formation of intermediates. The reaction could proceed via pathways such as Michael addition, Mannich, or Stetter reactions. chemrxiv.org Transition state modeling would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier for each potential pathway. The geometry of this transition state provides insight into the steric and electronic demands of the reaction.

Reduction Reactions: The selective reduction of the ketone to an α-hydroxy amide is a common transformation for α-keto amides. rsc.org Reaction pathway analysis can elucidate the mechanism of reduction by various agents (e.g., hydrides). Theoretical calculations can compare the energy profiles for the reduction of the ketone versus the amide, explaining the chemoselectivity often observed in these systems. rsc.org

Enolate Formation and Subsequent Reactions: The α-proton (adjacent to the keto group) can be abstracted by a base to form an enolate. Computational modeling can predict the pKa of this proton and the stability of the resulting enolate. The subsequent reaction of this enolate, for example, in an aldol (B89426) condensation, can be modeled to understand its stereochemical and regiochemical outcomes.

Illustrative Reaction Pathway Data:

While specific data for this compound is not available, the following table provides representative theoretical data for common reactions of α-keto amides, as would be determined through DFT calculations.

| Reaction Type | Nucleophile/Reagent | Calculated Activation Energy (kJ/mol) (Illustrative) | Transition State Characteristics (General) |

| Nucleophilic Addition | Amine (at keto-carbonyl) | 60 - 80 | Formation of a tetrahedral intermediate; C-N bond formation. |

| Acyl Substitution | Hydroxide (at amide-carbonyl) | 80 - 100 | Higher energy barrier due to amide resonance stabilization. |

| Reduction | Hydride (BH₄⁻) | 40 - 60 | Early transition state with partial H⁻ transfer to the keto-carbonyl. |

| Enolate Formation | Alkoxide Base | 50 - 70 | C-H bond elongation and charge delocalization onto the oxygen atom. |

This table is illustrative and presents typical energy ranges found in computational studies of related α-keto amide compounds. The exact values for this compound would require specific calculations.

Solvent Effects on Molecular Properties and Reactivity: A Theoretical Perspective

The solvent environment can significantly influence the behavior of a molecule by altering its conformation, electronic properties, and the energetics of reaction pathways. Theoretical chemistry models these effects primarily through implicit and explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit method that treats the solvent as a continuous dielectric medium, offering a good balance between accuracy and computational cost. researchgate.netresearchgate.net

Influence of Solvent on Molecular Properties:

Conformational Stability: this compound has several rotatable bonds. Computational studies on similar amides show that the planarity and conformation can be solvent-dependent. nih.govacs.org In nonpolar solvents, intramolecular hydrogen bonding might be favored, whereas polar protic solvents can form intermolecular hydrogen bonds, stabilizing different conformers. researchgate.net

Electronic Properties: The polarity of the solvent affects the electronic distribution within the molecule. An increase in solvent polarity typically leads to an increase in the dipole moment. It also tends to decrease the HOMO-LUMO energy gap, which can be correlated with changes in chemical reactivity and the molecule's UV-Vis absorption spectrum. researchgate.netresearchgate.netnih.gov A smaller energy gap suggests higher reactivity.

Reactivity and Reaction Rates: Solvents can stabilize or destabilize reactants, products, and transition states differently. For reactions that involve the formation of charged or highly polar intermediates, polar solvents generally lower the activation energy, thereby accelerating the reaction rate. Theoretical models can calculate the free energy of solvation for each species along the reaction coordinate to predict these kinetic effects.

Illustrative Data on Solvent Effects:

The following table demonstrates how key molecular properties of a model keto-amide compound might change with solvent polarity, as predicted by DFT calculations using a PCM approach.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) (Illustrative) | HOMO-LUMO Energy Gap (eV) (Illustrative) |

| Gas Phase | 1 | 3.5 | 5.2 |

| Toluene | 2.4 | 4.8 | 5.0 |

| Ethanol | 24.5 | 6.5 | 4.7 |

| Water | 78.4 | 7.8 | 4.5 |

This table is a representative example based on computational studies of analogous aromatic amides and ketones. researchgate.netnih.gov It illustrates the general trends expected for this compound.

Reactivity and Mechanistic Studies of N 4 2 Oxoacetyl Phenyl Acetamide

Nucleophilic Acyl Substitution Reactions at the Oxoacetyl Moiety

The α-ketoamide moiety in N-(4-(2-oxoacetyl)phenyl)acetamide presents two electrophilic carbonyl centers. Nucleophilic acyl substitution is a prominent reaction class for such compounds, proceeding through an addition-elimination mechanism. nih.govmasterorganicchemistry.com The reaction initiates with the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. libretexts.orglibretexts.org Subsequently, a leaving group is expelled, regenerating a carbonyl group. libretexts.org

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions follows a general trend, with acid halides being the most reactive, followed by anhydrides, esters, and finally amides. youtube.com The α-ketoamide structure in this compound possesses features of both ketones and amides, influencing its reactivity profile. rsc.orgacs.orgresearchgate.net The presence of two carbonyl groups enhances the electrophilicity of the system.

Common nucleophiles in these reactions include water, alcohols, amines, and organometallic reagents. The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis (reaction with water) would lead to the corresponding carboxylic acid, while alcoholysis would yield an ester.

Keto-Enol Tautomerism and Equilibrium Studies of the Alpha-Ketoamide Group

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing an α-hydrogen. openstax.org In this compound, the α-keto portion of the molecule can exist in equilibrium between the keto form and the enol form. masterorganicchemistry.com This interconversion can be catalyzed by either acid or base. openstax.orgyoutube.com

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, followed by deprotonation of the α-carbon to form the enol. libretexts.org In basic conditions, the process typically starts with the deprotonation of the α-carbon to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.org

The position of the equilibrium is influenced by several factors, including the structure of the molecule and the solvent. masterorganicchemistry.com Generally, for simple ketones, the keto form is overwhelmingly favored at equilibrium. openstax.orgyoutube.com However, factors such as conjugation can stabilize the enol form. In the case of this compound, conjugation of the enol's carbon-carbon double bond with the adjacent carbonyl group and the phenyl ring could potentially increase the proportion of the enol tautomer compared to a non-conjugated system. libretexts.org

Cyclization and Rearrangement Reactions Involving the Oxoacetylphenylacetamide Framework

The structure of this compound, with its multiple reactive sites, allows for a variety of cyclization and rearrangement reactions, often leading to the formation of heterocyclic systems.

Cyclization Reactions: Intramolecular reactions can occur where a nucleophilic group within the molecule attacks an electrophilic center, leading to the formation of a ring. For instance, derivatives of N-phenylacetamide can be utilized as precursors for the synthesis of various heterocyclic compounds. researchgate.net Base-assisted cyclization is a common strategy, as seen in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from related 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. nih.gov

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. byjus.com The Beckmann rearrangement, for example, converts an oxime into an amide or a nitrile. masterorganicchemistry.com While not a direct reaction of this compound itself, the potential for such rearrangements exists if the keto group is first converted to an oxime. Another relevant rearrangement is the Overman rearrangement, which transforms allylic alcohols into allylic amines via an allylic trichloroacetimidate (B1259523) intermediate. organic-chemistry.org Superacid-promoted reactions of α-ketoamides can also lead to aryl-substituted oxyindole products through dicationic, superelectrophilic intermediates. researchgate.net

Kinetics of this compound Reactions and Rate Determining Steps

The kinetics of reactions involving this compound are crucial for understanding the reaction mechanisms and optimizing conditions.

Nucleophilic Acyl Substitution: For nucleophilic acyl substitution reactions, the mechanism typically involves a two-step addition-elimination process. masterorganicchemistry.com The first step, the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, is often the rate-determining step. libretexts.org The stability of this intermediate and the energy barrier to its formation significantly influence the reaction rate.

Keto-Enol Tautomerism: The rate of keto-enol tautomerism, which can be slow, is often dependent on the concentration of the acid or base catalyst. The rate-determining step in the acid-catalyzed enolization is typically the deprotonation of the α-carbon, while in the base-catalyzed process, it is the initial deprotonation of the α-carbon. masterorganicchemistry.com

Influence of Substituents on Reaction Rates and Selectivity

The substituents on the phenyl ring of this compound can significantly impact the reactivity and selectivity of its reactions.

Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as alkoxy or amino groups, increase the electron density of the ring and can influence the reactivity of the remote oxoacetyl group through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density.

In nucleophilic acyl substitution reactions, EWGs on the phenyl ring can enhance the electrophilicity of the carbonyl carbons, thereby increasing the reaction rate. For instance, studies on related N-phenylacetamide derivatives have shown that the nature of the substituent on the phenyl ring affects their biological activity, which is often related to their chemical reactivity. mdpi.comnih.gov

Steric Effects: Bulky substituents on the phenyl ring can hinder the approach of nucleophiles to the reactive centers, thereby decreasing the reaction rate. This steric hindrance can also influence the regioselectivity of reactions, favoring attack at the less hindered carbonyl group.

The table below summarizes the expected effects of different substituents on the rate of nucleophilic acyl substitution at the oxoacetyl moiety.

| Substituent on Phenyl Ring | Electronic Effect | Expected Effect on Rate of Nucleophilic Acyl Substitution |

| -NO₂ (Nitro) | Electron-withdrawing | Increase |

| -CN (Cyano) | Electron-withdrawing | Increase |

| -Cl (Chloro) | Electron-withdrawing (inductive), Weakly donating (resonance) | Slight Increase |

| -H (Hydrogen) | Neutral | Baseline |

| -CH₃ (Methyl) | Electron-donating | Decrease |

| -OCH₃ (Methoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | Decrease |

| -NH₂ (Amino) | Electron-donating | Decrease |

This data is based on general principles of electronic effects in organic chemistry.

Derivatization Strategies and Analogue Synthesis Based on N 4 2 Oxoacetyl Phenyl Acetamide Core

Modification of the Acetamide (B32628) Nitrogen: N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamide group provides a readily accessible point for modification through N-alkylation and N-acylation, enabling the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group to the amide nitrogen, a transformation typically achieved by reacting the amide with an alkylating agent in the presence of a base. derpharmachemica.com For instance, N-substituted phenylacetamides have been successfully alkylated using various alkylating agents under both neutral and basic conditions, with the choice of solvent and temperature influencing the reaction's outcome. researchgate.net Microwave-assisted N-alkylation has also been employed as a non-conventional and efficient method. derpharmachemica.com

N-acylation involves the introduction of an acyl group, which can be accomplished by reacting the parent amide with an acyl chloride or anhydride. This method is valuable for synthesizing libraries of compounds with diverse electronic and steric properties.

| Reaction Type | Reagents | Product | Key Considerations |

| N-Alkylation | Alkyl halides, bases (e.g., potassium hydroxide) | N-alkylated acetamide | Reaction conditions (temperature, solvent) are critical for selectivity and yield. researchgate.netresearchgate.net |

| N-Acylation | Acyl chlorides, anhydrides | N-acylated acetamide | Allows for the introduction of a wide variety of acyl groups. |

Derivatization of the Phenyl Ring: Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The phenyl ring of N-(4-(2-oxoacetyl)phenyl)acetamide is amenable to various modifications, primarily through electrophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse functional groups that can significantly impact the molecule's biological activity. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration, halogenation, and sulfonation, are fundamental methods for functionalizing aromatic rings. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comkhanacademy.org In the context of this compound, the acetamido group directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, EAS reactions will predominantly occur at the ortho positions. For example, nitration can be achieved using a mixture of nitric and sulfuric acids to introduce a nitro group. youtube.comyoutube.com

Cross-Coupling Reactions

Modern cross-coupling reactions, often catalyzed by transition metals like palladium or copper, provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized aromatic ring, such as an aryl halide. For instance, a bromo-substituted derivative of this compound could be used in Suzuki or Heck couplings to introduce new aryl or vinyl groups, respectively. Similarly, Buchwald-Hartwig amination could be employed to introduce various amine functionalities.

| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |

| Nitration | Nitric acid, Sulfuric acid | Ortho to acetamido group | Nitro (-NO2) |

| Halogenation | Bromine, Iron(III) bromide | Ortho to acetamido group | Bromo (-Br) |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Site of halogen | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Site of halogen | Amino group |

Transformations of the Oxoacetyl Group: Reduction, Oxime Formation, and Hydrazone Formation

The oxoacetyl group, with its two carbonyl functionalities, is a highly reactive center that can undergo a variety of transformations to yield a diverse range of derivatives.

Reduction, Oxime, and Hydrazone Formation

The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Reaction with hydroxylamine (B1172632) leads to the formation of oximes, which are organic compounds with the general formula RR'C=NOH. wikipedia.orgtcichemicals.com Similarly, condensation with hydrazine (B178648) or its derivatives yields hydrazones, compounds with the structure R1R2C=NNH2. wikipedia.orgsoeagra.com These reactions are valuable for creating new analogues with altered electronic and steric properties.

| Transformation | Reagent(s) | Resulting Functional Group |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol |

| Oxime Formation | Hydroxylamine | Oxime |

| Hydrazone Formation | Hydrazine, Substituted hydrazines | Hydrazone |

Synthesis of Heterocyclic Rings Fused with the this compound Structure

The reactive nature of the oxoacetyl group makes it an excellent starting point for the construction of various heterocyclic ring systems. These are typically achieved through condensation reactions with binucleophilic reagents. For example, the reaction of a related N-phenylacetamide derivative containing a thiazole (B1198619) moiety has been explored for its antibacterial properties. mdpi.com The synthesis of oxazole (B20620) derivatives has also been achieved through copper-catalyzed intramolecular cyclization of functionalized enamides. nih.gov

Design and Synthesis of Conformationally Restricted Analogues

To better understand the bioactive conformation, medicinal chemists often design and synthesize conformationally restricted analogues. This involves incorporating flexible portions of the molecule into more rigid ring structures. Strategies for this include ring expansion and contraction, as well as cycloaddition reactions, to create four-membered heterocycles like oxetanes and azetidines. rsc.org For instance, the synthesis of N-(4-((oxiran-2-yl)methoxy)phenyl)acetamide introduces an epoxide ring, which restricts the conformation of the side chain. nih.gov

Molecular Interactions with Biological Systems: Mechanistic Studies in Vitro & Computational

In Vitro Enzyme Inhibition and Activation Mechanisms

In vitro studies are fundamental to characterizing the direct effects of N-(4-(2-Oxoacetyl)phenyl)acetamide on enzyme function. These assays allow for a detailed examination of inhibition and activation modalities, the nature of binding, and the kinetics of interaction.

The inhibition of enzymes by small molecules can be broadly categorized as either irreversible or reversible. Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity. In contrast, reversible inhibitors bind to the enzyme through weaker, non-covalent interactions, and their effects can be reversed, often by increasing the substrate concentration.

The presence of the α-ketoacetamide moiety in this compound suggests the potential for covalent interaction, which could lead to irreversible inhibition. However, the specific modality is dependent on the target enzyme and the chemistry of its active site. Detailed kinetic studies are necessary to definitively distinguish between these modes of inhibition for this particular compound.

The electrophilic nature of the α-keto group in this compound makes it a candidate for forming covalent bonds with nucleophilic residues within an enzyme's active site. Common nucleophilic amino acids include cysteine, serine, and lysine. The reaction between the keto group and a cysteine thiol, for instance, can lead to the formation of a stable hemithioacetal or thioacetal adduct, effectively and often irreversibly inactivating the enzyme.

While specific studies on this compound are not extensively documented in publicly available literature, related compounds with reactive carbonyl groups are known to act as covalent inhibitors. For example, other acetamide (B32628) derivatives have been shown to interact with and modify enzyme function through covalent mechanisms.

Within the realm of reversible inhibition, the mechanism can be further classified as competitive, non-competitive, uncompetitive, or mixed.

Competitive inhibition: The inhibitor binds to the same active site as the substrate. This form of inhibition can be overcome by increasing the substrate concentration.

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibition is not affected by substrate concentration.

Studies on various acetamide-containing compounds have demonstrated different binding mechanisms. For instance, certain N-phenylacetamide derivatives have been identified as competitive inhibitors of specific enzymes, suggesting that they vie with the natural substrate for binding to the active site. The determination of the precise binding mechanism for this compound would require detailed kinetic analysis, such as the generation of Lineweaver-Burk plots in the presence and absence of the inhibitor.

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. These studies are instrumental in understanding the molecular basis of inhibition and guiding the design of more potent and selective inhibitors.

Molecular docking simulations can reveal the specific amino acid residues that are crucial for the binding of this compound to a protein's active or allosteric site. These interactions typically involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Table 1: Key Amino Acid Residues in Binding of an Analogous Acetamide Derivative

| Interacting Residue | Interaction Type |

| Lys-146 | Hydrogen Bond |

| Leu-147 | Hydrophobic |

| Ile-151 | Hydrophobic |

| Tyr-185 | Pi-Stacking |

| Lys-195 | Hydrogen Bond |

| Tyr-224 | Hydrogen Bond |

| Val-226 | Hydrophobic |

| Leu-227 | Hydrophobic |

| Ser-229 | Hydrogen Bond |

| Data inferred from studies on N-(3-(carbamoylamino) phenyl) acetamide binding to SARS-CoV-2 NSP13 helicase. goums.ac.ir |

Beyond predicting the binding pose, computational methods can also estimate the energetic favorability of the protein-ligand interaction. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. A lower binding energy indicates a more stable and favorable interaction.

These calculations consider various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. While specific MM/PBSA data for this compound is not available, such analyses are standard in the computational evaluation of potential enzyme inhibitors and would be crucial in assessing its therapeutic potential.

Prediction of Conformational Changes Upon Ligand Binding

Molecular docking simulations are a powerful tool to predict the binding orientation of a ligand within a protein's active site. For instance, studies on structurally related N-phenylacetamide derivatives have shown that the acetamide moiety can form key hydrogen bonds with amino acid residues in the binding pocket. The phenyl ring often engages in hydrophobic or pi-stacking interactions. The oxoacetyl group of this compound, with its ketone and aldehyde functionalities, is expected to be a primary site for interaction, likely forming hydrogen bonds with specific amino acid residues of a target protein.

In a study on N-{4-[(E)-(4-Methylphenyl)iminomethyl]phenyl}acetamide, a compound sharing the N-phenylacetamide core, the acetamide group was found to participate in strong N—H⋯O hydrogen bonds, leading to the formation of polymeric chains in the crystal structure. nih.gov This highlights the importance of the acetamide group in intermolecular interactions. Furthermore, molecular docking studies of other acetamide derivatives, such as those targeting carbonic anhydrase, have revealed that the tail fragment, which would be analogous to the oxoacetylphenyl group, significantly influences the binding interaction with the enzyme's active site. nih.gov

The binding of this compound to a hypothetical kinase, for example, could lead to the movement of a flexible loop, such as the activation loop, to either an active or inactive conformation, depending on the nature of the interaction. The specific conformational changes would be highly dependent on the particular biological target.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization (In Vitro Focus)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the interaction of a lead compound with its biological target. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. While specific SAR studies for this compound are not extensively documented, the analysis of related N-phenylacetamide and acetophenone (B1666503) derivatives provides a framework for understanding how structural modifications could modulate its biological effects.

Correlation of Structural Modifications with In Vitro Biological Target Modulation

The N-phenylacetamide scaffold is a common motif in many biologically active compounds. SAR studies on various series of N-phenylacetamide derivatives have demonstrated that substitutions on both the phenyl ring and the acetamide nitrogen can significantly impact their in vitro activity.

For example, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, substitutions on the aryl ring of the thiazole (B1198619) led to varied antibacterial activity against Xanthomonas species. nih.govmdpi.com This suggests that the substituent at the para-position of the phenyl ring in this compound is a critical determinant of its biological activity. Modifications to the oxoacetyl group, such as reduction of the ketone or aldehyde, or conversion to other functional groups, would likely have a profound impact on target binding and efficacy.

A study on N-acetamide substituted pyrazolopyrimidines as ligands for the translocator protein (TSPO) showed that N,N-disubstitutions on the terminal acetamide allowed for the introduction of diverse chemical moieties without sacrificing affinity. nih.gov This indicates that the acetamide portion of this compound could be a point for modification to fine-tune its properties.

The following table summarizes hypothetical SAR insights based on studies of related acetamide derivatives:

| Modification on this compound Scaffold | Predicted Effect on In Vitro Activity | Rationale based on Analogous Compounds |

| Substitution on the phenyl ring | Modulation of binding affinity and selectivity | Substituents on the phenyl ring of related compounds influence electronic properties and steric interactions with the target. nih.gov |

| Modification of the oxoacetyl group | Significant change in biological activity | The oxoacetyl group is a key pharmacophoric feature likely involved in crucial hydrogen bonding interactions. |

| Alteration of the acetamide linker | Potential to alter binding mode and physicochemical properties | Changes to the acetamide group in other scaffolds have been shown to impact affinity and pharmacokinetic properties. nih.gov |

Ligand Efficiency and Lipophilic Efficiency Analysis in Mechanistic Studies

Ligand efficiency (LE) and lipophilic efficiency (LiPE) are important metrics in drug discovery for assessing the quality of a compound. LE relates the binding affinity of a molecule to its size (number of heavy atoms), while LiPE connects potency to lipophilicity (logP). wikipedia.org These parameters help in the selection of compounds that are more likely to have favorable drug-like properties.

For this compound, these metrics would be crucial for its development as a potential therapeutic agent or chemical probe. While direct calculations for this specific compound are not available, studies on related structures, such as benzophenone (B1666685) derivatives, offer a valuable comparison. In a study of benzophenone-type inhibitors of P-glycoprotein, it was observed that ligand efficiencies tend to decrease as the size of the ligands increases. acs.orgnih.gov

The calculation of LE and LiPE would be essential in any optimization effort starting from this compound. For instance, if a structural modification leads to a significant increase in potency but also a large increase in lipophilicity, the LiPE value might not improve or could even decrease, indicating a less desirable change.

The following table illustrates a hypothetical analysis of LE and LiPE for this compound and a series of its derivatives, which would be a critical part of its optimization.

| Compound | pIC50 | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LiPE) |

| This compound | Hypothetical Value | 13 | Hypothetical Value | Calculated Value | Calculated Value |

| Derivative 1 (e.g., with added methyl group) | Hypothetical Value | 14 | Hypothetical Value | Calculated Value | Calculated Value |

| Derivative 2 (e.g., with hydroxylated oxoacetyl) | Hypothetical Value | 14 | Hypothetical Value | Calculated Value | Calculated Value |

Theoretical Insights into Receptor Binding and Allosteric Modulation

Theoretical studies, particularly molecular docking and molecular dynamics simulations, can provide detailed insights into how this compound might bind to a receptor and whether it could act as an allosteric modulator. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its natural ligand.

While specific theoretical studies on this compound are not prominent in the literature, research on other acetamide-containing molecules offers clues. For instance, molecular docking of N-phenylacetamide-based sulfonamides into the active site of carbonic anhydrase has been used to predict their binding conformations and affinities, guiding the design of more potent inhibitors. nih.gov

The structure of this compound, with its distinct polar and non-polar regions, suggests it could potentially bind to allosteric sites. The phenylacetamide portion could anchor the molecule in a hydrophobic pocket, while the reactive oxoacetyl group could interact with polar residues at an allosteric site, inducing a conformational change in the receptor.

Design of Molecular Probes Based on this compound for Biochemical Pathway Elucidation

Molecular probes are essential tools for studying biochemical pathways. They are typically derived from a molecule of interest by incorporating a reporter group, such as a fluorescent tag or a reactive group for covalent labeling, without significantly altering the molecule's biological activity. This compound, with its reactive α-keto-aldehyde functionality, presents an interesting scaffold for the design of such probes.

The oxoacetyl group is a reactive electrophile that could potentially form a covalent bond with nucleophilic residues (e.g., cysteine, lysine, or histidine) on a target protein. This property could be exploited to design activity-based probes (ABPs) to identify and study the function of specific enzymes in a complex biological system.

A search of available literature indicates that the related compound, N-(4-formylphenyl)acetamide (4-Acetamidobenzaldehyde), is used as a biological material in life science research. medchemexpress.com This suggests that the formylphenyl)acetamide scaffold is amenable to biochemical applications and could serve as a basis for designing more complex probes.

The design of a molecular probe based on this compound could involve the following strategies:

Affinity-based probes: Attaching a reporter tag (e.g., a fluorophore or biotin) to a non-critical position on the molecule, such as the acetyl group of the acetamide, to allow for visualization or pull-down of the target protein.

Activity-based probes: Utilizing the reactive oxoacetyl group to covalently label the active site of a target enzyme. A reporter tag would also be included to enable detection.

The development of such probes would be invaluable for identifying the biological targets of this compound and elucidating its mechanism of action in various biochemical pathways.

Future Research Directions and Perspectives in N 4 2 Oxoacetyl Phenyl Acetamide Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of N-(4-(2-Oxoacetyl)phenyl)acetamide. While established routes exist, there is a continuous drive towards greener chemistry. This includes the exploration of catalytic methods that minimize waste and the use of renewable starting materials. The development of one-pot syntheses and flow chemistry processes could offer significant advantages in terms of yield, purity, and scalability.

Key areas for investigation include:

Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to reduce the ecological footprint of the synthesis.

Catalytic Innovations: Investigating novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity.

Flow Chemistry: Developing continuous manufacturing processes for safer and more consistent production.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic pathways, a deeper understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are poised to play a crucial role in the real-time monitoring of the formation of this compound. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights into the transient intermediates and transition states involved in the reaction. This data is invaluable for refining reaction conditions and maximizing product yield and purity.

High-Throughput Computational Screening and Machine Learning in Derivative Design

The vast chemical space surrounding this compound offers immense potential for the discovery of new derivatives with tailored properties. High-throughput computational screening, powered by quantum mechanics and molecular dynamics simulations, can rapidly evaluate large libraries of virtual compounds. Furthermore, the integration of machine learning and artificial intelligence algorithms can predict the physicochemical and biological properties of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. This data-driven approach can significantly accelerate the discovery and development of new molecules for various applications.

Mechanistic Studies of Non-Covalent Interactions with Biomolecules

The biological activity of many compounds is predicated on their ability to interact with specific biomolecular targets. For this compound and its derivatives, detailed mechanistic studies of their non-covalent interactions with proteins and nucleic acids are of paramount importance. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and various biophysical assays can elucidate the precise binding modes and affinities. Understanding these interactions at a molecular level is critical for the rational design of more potent and selective bioactive compounds.

Development of this compound as a Platform for Functional Materials and Catalysts

The unique chemical reactivity of the α-ketoaldehyde group in this compound makes it an attractive building block for the synthesis of novel functional materials. Its ability to participate in various chemical transformations allows for its incorporation into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. Future research will likely explore its use in creating materials with tailored optical, electronic, and catalytic properties. For instance, its derivatives could serve as ligands for the development of new homogeneous or heterogeneous catalysts.

Investigation of this compound in Photochemistry and Electrochemistry

The electronic structure of this compound suggests that it may possess interesting photochemical and electrochemical properties. Future studies could investigate its behavior upon exposure to light, exploring potential applications in photodynamic therapy, photo-crosslinking, or as a component in light-responsive materials. Similarly, its redox properties could be harnessed in the development of new electrochemical sensors or as a mediator in electrochemical transformations. A thorough investigation of its cyclic voltammetry and other electrochemical behaviors will be crucial in unlocking these potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.